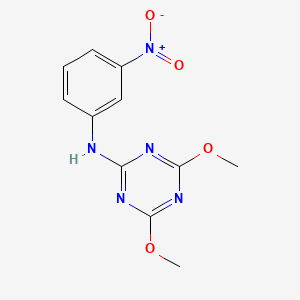
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine (DMNT) is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Applications De Recherche Scientifique
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In materials science, this compound has been studied for its potential use in the synthesis of new materials such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viruses, this compound has been shown to inhibit viral replication. In bacteria, this compound has been shown to inhibit bacterial growth and biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations such as its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the study of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer, viral infections, and bacterial infections. Another direction is to investigate the potential use of this compound as a herbicide and insecticide in agriculture. Additionally, the synthesis of new materials using this compound as a building block is an area of interest for materials scientists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Méthodes De Synthèse
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine can be synthesized using various methods such as the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal followed by the reaction with cyanuric chloride. Another method involves the reaction of 3-nitroaniline with cyanuric chloride followed by the reaction with dimethylformamide dimethyl acetal. The yield of this compound can be improved by using a solvent-free microwave-assisted synthesis method.
Propriétés
IUPAC Name |
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-4-3-5-8(6-7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHPVGGNYOXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)


![3-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5803625.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
